N-(3-cyanothiophen-2-yl)-2-methoxybenzamide
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Overview
Description
N-(3-cyanothiophen-2-yl)-2-methoxybenzamide is a heterocyclic amide derivative that has garnered interest in the field of organic chemistry due to its unique structural properties and potential applications. This compound features a benzamide core substituted with a methoxy group and a cyano group attached to a thiophene ring. The presence of these functional groups imparts distinct chemical and biological properties to the molecule.
Mechanism of Action
Target of Action
N-(3-cyanothiophen-2-yl)-2-methoxybenzamide is a synthetic thiophene derivative . Thiophene derivatives are known to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . .
Biochemical Pathways
Thiophene derivatives are known to interact with various biochemical pathways due to their diverse biological activities . The downstream effects of these interactions would depend on the specific targets and pathways involved.
Result of Action
It is known that thiophene derivatives can exhibit various biological activities, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanothiophen-2-yl)-2-methoxybenzamide typically involves the N-acylation of 2-aminothiophene-3-carbonitrile with activated 2-methoxybenzoic acid. This reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyanothiophen-2-yl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(3-cyanothiophen-2-yl)-2-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Comparison with Similar Compounds
Similar Compounds
N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide: Similar structure but with an additional thiophene ring, exhibiting different electronic properties and biological activities.
N-(3-cyanothiophen-2-yl)-3-methylisoxazole-5-carboxamide:
Uniqueness
N-(3-cyanothiophen-2-yl)-2-methoxybenzamide is unique due to the presence of the methoxy group, which enhances its solubility and reactivity compared to other similar compounds
Properties
IUPAC Name |
N-(3-cyanothiophen-2-yl)-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S/c1-17-11-5-3-2-4-10(11)12(16)15-13-9(8-14)6-7-18-13/h2-7H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODACPRUFHCIAQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=C(C=CS2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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